molecular formula C12H7FN2O B6366632 5-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% CAS No. 1111115-79-7

5-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95%

Cat. No. B6366632
M. Wt: 214.19 g/mol
InChI Key: BLTWHPUIEFMRON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine (5-CN-2-FPH) is an organic compound that has been studied for its potential applications in various scientific fields. It is a white solid with a melting point of 139°C and is soluble in water. 5-CN-2-FPH is a derivative of pyridine and is often used as a building block for synthesizing other compounds. This compound has been studied for its potential use in medical research, pharmaceuticals, and other scientific applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% involves the reaction of 5-cyano-2-fluorobenzaldehyde with 2-pyridinecarboxylic acid in the presence of a base to form the intermediate 5-(5-Cyano-2-fluorophenyl)-2-pyridinecarboxaldehyde, which is then reduced to the final product using a reducing agent.

Starting Materials
5-cyano-2-fluorobenzaldehyde, 2-pyridinecarboxylic acid, Base, Reducing agent

Reaction
Step 1: 5-cyano-2-fluorobenzaldehyde is reacted with 2-pyridinecarboxylic acid in the presence of a base to form the intermediate 5-(5-Cyano-2-fluorophenyl)-2-pyridinecarboxaldehyde., Step 2: The intermediate 5-(5-Cyano-2-fluorophenyl)-2-pyridinecarboxaldehyde is then reduced to the final product, 5-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, using a reducing agent., Step 3: The final product is purified to obtain 95% purity.

Mechanism Of Action

The mechanism of action of 5-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% is not fully understood. It is believed that the compound may interact with certain proteins or enzymes in the body, resulting in changes in their activity. This could potentially lead to changes in the expression of certain genes and the production of specific proteins.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% are not well understood. Studies have shown that the compound has the potential to inhibit the growth of certain cancer cells. It has also been found to have anti-inflammatory and anti-bacterial properties.

Advantages And Limitations For Lab Experiments

5-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. It is also relatively inexpensive to purchase. However, the compound is toxic and should be handled with care.

Future Directions

There are several potential future directions for the use of 5-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95%. One potential application is in the development of drugs for the treatment of cancer. Additionally, the compound could be used to synthesize other compounds with potential therapeutic applications. Further research could also be done to better understand the mechanism of action of 5-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% and its potential biochemical and physiological effects. Finally, further research could be done to determine the optimal conditions for synthesizing the compound.

Scientific Research Applications

5-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% has been studied for its potential application in various scientific fields. It has been used as a building block for the synthesis of other compounds, such as 5-cyano-2-fluorophenyl-3-hydroxy-2-pyridyl ketone. This compound has potential applications in the field of medicine, such as the treatment of cancer. 5-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine, 95% has also been used in the synthesis of fluorescent molecules, which are useful for imaging and diagnostics.

properties

IUPAC Name

4-fluoro-3-(6-oxo-1H-pyridin-3-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2O/c13-11-3-1-8(6-14)5-10(11)9-2-4-12(16)15-7-9/h1-5,7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTWHPUIEFMRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C2=CNC(=O)C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682748
Record name 4-Fluoro-3-(6-oxo-1,6-dihydropyridin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Cyano-2-fluorophenyl)-2-hydroxypyridine

CAS RN

1111115-79-7
Record name 3-(1,6-Dihydro-6-oxo-3-pyridinyl)-4-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111115-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-(6-oxo-1,6-dihydropyridin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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